1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione
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Overview
Description
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridazine rings. The presence of two methyl groups at the 1 and 3 positions of the imidazole ring and the dione functionality at the 2 and 4 positions of the pyridazine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridazine with a suitable carbonyl compound, followed by cyclization to form the imidazopyridazine core. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazopyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazopyridazine derivatives. Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine: Lacks the dione functionality.
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4-dione: Similar structure but different substitution pattern.
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4,7-triamine: Contains additional amine groups.
Uniqueness
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyridazine rings
Biological Activity
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antiproliferative, antibacterial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H8N4O2 with a molecular weight of approximately 168.17 g/mol. The compound features a fused imidazole and pyridazine ring system which contributes to its biological activity.
Antiproliferative Activity
Research indicates that derivatives of imidazo[4,5-d]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. A study reported the synthesis and evaluation of several derivatives where This compound demonstrated selective activity against specific cancer types.
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | HCT-116 (Colorectal) | 2.5 |
2 | NCI-H460 (Lung) | 1.8 |
3 | HeLa (Cervical) | 3.0 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In vitro studies have shown that certain derivatives of imidazo[4,5-d]pyridazine possess antibacterial properties. For instance:
- Compound X exhibited an MIC of 32 μM against E. coli, indicating moderate antibacterial activity.
- Other derivatives showed no significant antibacterial effects.
Antiviral Activity
The antiviral potential of imidazo[4,5-d]pyridazine derivatives has also been explored. A notable study found that some compounds inhibited the replication of respiratory syncytial virus (RSV) with EC50 values ranging from 21 to 58 μM.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various imidazo[4,5-d]pyridazine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced potency against leukemia and solid tumors compared to unsubstituted analogs.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of these compounds in inhibiting cancer cell proliferation. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction in treated cells. Results demonstrated that treatment with This compound led to significant apoptosis in HCT-116 cells through caspase activation pathways.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,3-dimethyl-6H-imidazo[4,5-d]pyridazine-2,7-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-4-3-8-9-6(12)5(4)11(2)7(10)13/h3H,1-2H3,(H,9,12) |
InChI Key |
QQMXTQUSJLDHIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NN=C2)N(C1=O)C |
Origin of Product |
United States |
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